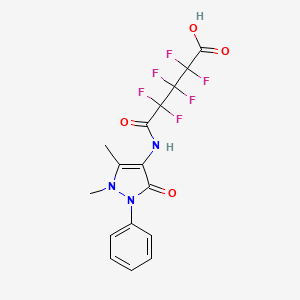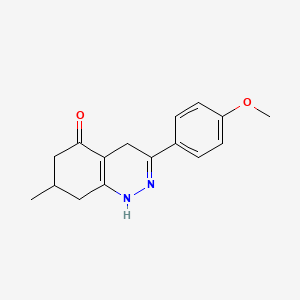
3-(4-Methoxyphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one, referred to as “MMPHPC”, is a synthetic compound that has been studied for its potential applications in the fields of chemistry and biochemistry. MMPHPC is a member of the cinnolinone family of compounds and is structurally similar to other compounds in this family, such as cinnolin-4-one and cinnolin-3-one. MMPHPC has been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds, as well as its ability to act as a potent anti-inflammatory agent.
作用機序
MMPHPC has been found to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Specifically, MMPHPC has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. In addition, MMPHPC has been found to act as an anti-inflammatory agent by inhibiting the activity of pro-inflammatory cytokines.
Biochemical and Physiological Effects
MMPHPC has been found to have various biochemical and physiological effects. Specifically, MMPHPC has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. In addition, MMPHPC has been found to act as an anti-inflammatory agent by inhibiting the activity of pro-inflammatory cytokines. Furthermore, MMPHPC has been found to act as an antioxidant and to have potential applications in the treatment of cancer.
実験室実験の利点と制限
The advantages of using MMPHPC for laboratory experiments include its ability to inhibit the activity of cytochrome P450 enzymes, its anti-inflammatory properties, and its potential applications in the treatment of cancer. The limitations of using MMPHPC for laboratory experiments include its limited availability and the fact that it is a synthetic compound that must be synthesized in the laboratory.
将来の方向性
The future directions for research on MMPHPC include further studies into its mechanism of action and its potential applications in the treatment of various diseases. In addition, further research is needed to determine the optimal dosage and formulation of MMPHPC for different applications. Finally, further research is needed to determine the long-term safety and efficacy of MMPHPC.
合成法
MMPHPC is synthesized through a two-step process. The first step involves the reaction of the starting material 4-methoxyphenyl-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one with a base such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, MMPHPC, as well as byproducts such as water and sodium chloride. The second step involves the purification of the product by recrystallization from an appropriate solvent.
科学的研究の応用
MMPHPC has been studied for its potential applications in the fields of chemistry and biochemistry. It has been found to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds, as well as its ability to act as a potent anti-inflammatory agent. In addition, MMPHPC has been studied for its ability to act as an antioxidant and for its potential applications in the treatment of cancer.
特性
IUPAC Name |
3-(4-methoxyphenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-7-15-13(16(19)8-10)9-14(17-18-15)11-3-5-12(20-2)6-4-11/h3-6,10,18H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTVYWDCPMYSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC(=NN2)C3=CC=C(C=C3)OC)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



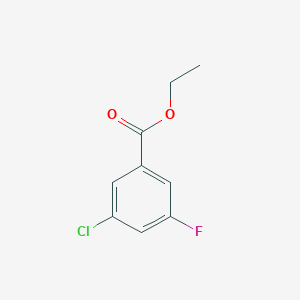

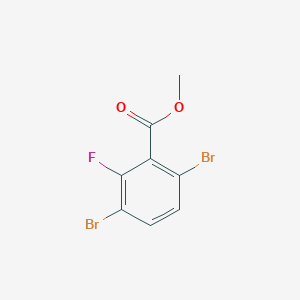
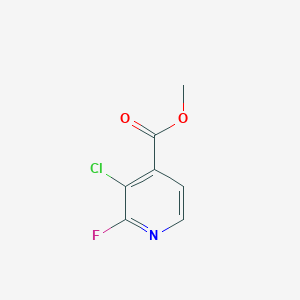
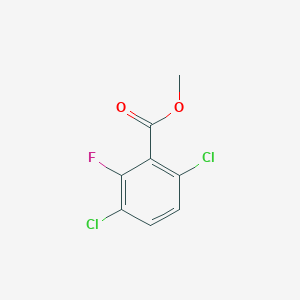


![6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6341326.png)



